An In-depth Technical Guide to Oxamyl Oxime (CAS Number: 30558-43-1)
An In-depth Technical Guide to Oxamyl Oxime (CAS Number: 30558-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamyl oxime, with the CAS number 30558-43-1, is a molecule of significant interest in the fields of environmental science, toxicology, and analytical chemistry. It is primarily known as the principal metabolite of the widely used carbamate pesticide, Oxamyl.[1] Understanding the properties, behavior, and biological interactions of Oxamyl oxime is crucial for a comprehensive assessment of the environmental impact and toxicological risk associated with the use of its parent compound. This technical guide provides a detailed overview of Oxamyl oxime, encompassing its chemical and physical characteristics, synthesis, analytical determination, metabolic pathways, toxicological profile, and environmental fate.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Oxamyl Oxime
| Property | Value | Source |
| CAS Number | 30558-43-1 | [2] |
| Molecular Formula | C₅H₁₀N₂O₂S | [2] |
| Molecular Weight | 162.21 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 272.1 ± 23.0 °C | [3] |
| Density (Estimate) | 1.213 g/cm³ | [3] |
| pKa (Predicted) | 9.39 ± 0.10 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Synthesis of Oxamyl Oxime
Oxamyl oxime is a key intermediate in the commercial synthesis of Oxamyl.[4] The industrial production of Oxamyl involves a multi-step process where methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate (Oxamyl oxime) is reacted with methyl isocyanate.[4] This reaction is typically conducted in a two-stage continuous reactor system under an inert atmosphere, with triethylamine used to stabilize the aqueous slurry.[4]
For laboratory-scale synthesis and the production of analytical standards, a specific protocol for the isolation of Oxamyl oxime would be required. While a detailed, publicly available, step-by-step protocol for the exclusive synthesis of Oxamyl oxime is scarce, it can be inferred from the synthesis of the parent compound. The synthesis would likely involve the reaction of the appropriate precursors to form the oxime structure, followed by purification to isolate the desired compound.
Analytical Methodologies
The detection and quantification of Oxamyl oxime are critical for monitoring its presence in environmental samples and biological matrices. The primary analytical technique for the simultaneous determination of Oxamyl and Oxamyl oxime is Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[1]
Experimental Protocol: Determination of Oxamyl and Oxamyl Oxime in Water by LC/MS/MS[1]
This method is suitable for the analysis of water samples for the presence of Oxamyl and its oxime metabolite.
1. Reagent and Standard Preparation:
-
Reagents: Acetonitrile (HPLC grade), Formic acid, Type I water.
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of analytical standards of Oxamyl and Oxamyl oxime (corrected for purity) and dissolve in 100 mL of acetonitrile in separate volumetric flasks. Store at ≤ -10°C for up to 6 months.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with 0.1% formic acid in Type I water to achieve the desired concentration range for the calibration curve.
2. Sample Preparation:
-
Measure a 10 mL aliquot of the water sample into a 20 mL glass vial.[1]
-
Acidify the sample by adding 10 mL of 0.1% formic acid in water.
-
If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
Transfer an aliquot of the prepared sample into an autosampler vial for LC/MS/MS analysis.
3. LC/MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A reversed-phase column suitable for the separation of polar compounds, such as a Luna phenyl-hexyl column (150 mm x 4.6 mm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (methanol).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Oxamyl and Oxamyl oxime should be optimized for the instrument being used.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the series of working standards.
-
Quantify the concentration of Oxamyl and Oxamyl oxime in the samples by comparing their peak areas to the calibration curve.
Caption: Workflow for the analysis of Oxamyl oxime in water samples.
Metabolism and Biological Fate
Oxamyl oxime is the primary product of the metabolic breakdown of Oxamyl in various biological systems, including mammals, plants, and microorganisms.[5] The principal metabolic pathway is the hydrolysis of the carbamate ester linkage in the Oxamyl molecule.
Metabolic Pathway of Oxamyl to Oxamyl Oxime
The conversion of Oxamyl to Oxamyl oxime is a detoxification step, as the resulting oxime is generally less toxic than the parent carbamate. This hydrolysis can occur both through chemical and enzymatic processes. In biological systems, this reaction is often catalyzed by carboxylesterases or similar hydrolases. Some research suggests the involvement of a gene, cehA, which encodes for a carbaryl hydrolase, in the degradation of other carbamates, and similar enzymes may be responsible for Oxamyl hydrolysis.[5]
Caption: Metabolic conversion of Oxamyl to Oxamyl oxime.
Once formed, Oxamyl oxime can undergo further metabolism, leading to the formation of more polar and readily excretable compounds.
Toxicology
The toxicological profile of Oxamyl oxime is of considerable interest, as it is a major metabolite of a highly toxic pesticide. The parent compound, Oxamyl, is a potent acetylcholinesterase (AChE) inhibitor, leading to neurotoxicity.
Available data on the acute toxicity of Oxamyl oxime suggests that it is significantly less toxic than Oxamyl. One study reported an oral LD50 in rats of > 7 g/kg for Oxamyl oxime, indicating low acute toxicity by ingestion.[3] This is in stark contrast to the high acute toxicity of Oxamyl, which has a reported oral LD50 in rats of 5.4 mg/kg.[1]
While comprehensive toxicological data for Oxamyl oxime is limited, the hydrolysis of the carbamate group to form the oxime is generally considered a detoxification pathway. However, a complete risk assessment would require more extensive studies on the chronic toxicity, mutagenicity, and potential endocrine-disrupting effects of Oxamyl oxime.
Environmental Fate and Transport
The environmental fate of Oxamyl oxime is closely linked to that of its parent compound. Oxamyl is known to be of low persistence in soil, with a half-life ranging from 4 to 20 days.[6] Its degradation is primarily due to microbial activity and hydrolysis, which is faster in neutral to alkaline soils.[1][6]
As Oxamyl oxime is a product of Oxamyl's degradation, its presence in the environment is expected. The environmental fate of Oxamyl oxime itself is not as well-documented as that of the parent compound. However, given its chemical structure, it is likely to be more polar and potentially more mobile in soil than Oxamyl. Further research is needed to fully characterize the persistence, mobility, and ultimate fate of Oxamyl oxime in different environmental compartments.
Conclusion
Oxamyl oxime (CAS 30558-43-1) is a key metabolite of the pesticide Oxamyl. Its formation through hydrolysis represents a significant detoxification pathway. This technical guide has provided a comprehensive overview of the current knowledge on Oxamyl oxime, including its chemical and physical properties, synthesis, analytical methods for its detection, its role in the metabolism of Oxamyl, its toxicological profile, and its environmental considerations. While much is known, further research is warranted, particularly in the areas of its specific toxicological effects and its behavior in the environment, to fully understand the implications of its presence as a metabolite of a widely used pesticide.
References
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AERU. (n.d.). Oxamyl (Ref: DPX D1410). University of Hertfordshire. Retrieved from [Link]
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EXTOXNET. (1996). Oxamyl. Extension Toxicology Network. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31657, Oxamyl. Retrieved from [Link]
- Kennedy, G. L. (1986). Acute toxicity studies with oxamyl. Fundamental and Applied Toxicology, 7(1), 1-11.
-
Wikipedia. (2023, November 20). Oxamyl. In Wikipedia. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1998).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399255, Oxamyl oxime. Retrieved from [Link]
- Rousidou, C., Papadopoulou, E. S., Zervakis, G. I., & Karpouzas, D. G. (2016). Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene. Frontiers in Microbiology, 7, 124.
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